molecular formula C32H30N4O2S2 B131603 1-(4-Phenyl-2-piperidino-thiazol-5-yl)-3-(2,5-dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene)-2-oxo-cyclobuten-4-olate CAS No. 153119-21-2

1-(4-Phenyl-2-piperidino-thiazol-5-yl)-3-(2,5-dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene)-2-oxo-cyclobuten-4-olate

Cat. No.: B131603
CAS No.: 153119-21-2
M. Wt: 566.7 g/mol
InChI Key: JFZZYCIPVITXTG-UHFFFAOYSA-N
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Description

Typically, a compound’s description would include its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide insight into its structure .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed would all be part of this analysis .


Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties might also be studied .

Mechanism of Action

If the compound has biological activity, studies would be conducted to determine how it interacts with biological systems .

Safety and Hazards

The compound’s toxicity would be assessed, along with any potential hazards it might pose. This could involve in vitro and in vivo testing .

Properties

IUPAC Name

(4E)-3-oxo-4-(4-phenyl-2-piperidin-1-ium-1-ylidene-1,3-thiazol-5-ylidene)-2-(4-phenyl-2-piperidin-1-yl-1,3-thiazol-5-yl)cyclobuten-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N4O2S2/c37-27-23(29-25(21-13-5-1-6-14-21)33-31(39-29)35-17-9-3-10-18-35)28(38)24(27)30-26(22-15-7-2-8-16-22)34-32(40-30)36-19-11-4-12-20-36/h1-2,5-8,13-16H,3-4,9-12,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZZYCIPVITXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C3=C(C(=C4C(=NC(=[N+]5CCCCC5)S4)C6=CC=CC=C6)C3=O)[O-])C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=C(S2)C3=C(/C(=C\4/C(=NC(=[N+]5CCCCC5)S4)C6=CC=CC=C6)/C3=O)[O-])C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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